molecular formula C9H8BrN3O B1338584 3-amino-6-bromo-2-methylquinazolin-4(3H)-one CAS No. 71822-97-4

3-amino-6-bromo-2-methylquinazolin-4(3H)-one

Katalognummer: B1338584
CAS-Nummer: 71822-97-4
Molekulargewicht: 254.08 g/mol
InChI-Schlüssel: WVFFEYPEJIRJEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-amino-6-bromo-2-methylquinazolin-4(3H)-one: is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-bromo-2-methylquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-4H-quinazolin-4-one and bromine.

    Bromination: The bromination of 2-methyl-4H-quinazolin-4-one is carried out using bromine in an appropriate solvent like acetic acid to introduce the bromine atom at the 6-position.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may target the bromine atom, converting it to a hydrogen atom or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Dehalogenated products or hydrogenated derivatives.

    Substitution: Various substituted quinazolinones depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: : The compound is studied for its potential as a building block in organic synthesis and medicinal chemistry.

Biology: : It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine: : Research may focus on its potential therapeutic applications, including its use as a lead compound for developing new pharmaceuticals.

Industry: : The compound could be used in the development of agrochemicals, dyes, or other industrial products.

Wirkmechanismus

The mechanism of action of 3-amino-6-bromo-2-methylquinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, if it exhibits anticancer activity, it might inhibit specific kinases or interfere with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-amino-2-methylquinazolin-4(3H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-bromo-2-methylquinazolin-4(3H)-one: Lacks the amino group, which may influence its solubility and interaction with biological targets.

    3-amino-6-chloro-2-methylquinazolin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine, which may alter its chemical properties and reactivity.

Uniqueness

  • The presence of both the amino and bromine groups in 3-amino-6-bromo-2-methylquinazolin-4(3H)-one provides unique reactivity patterns and potential biological activities compared to its analogs.

Biologische Aktivität

3-Amino-6-bromo-2-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrN3OC_9H_8BrN_3O, with a molecular weight of approximately 244.08 g/mol. The presence of both amino and bromine functional groups contributes to its unique reactivity and potential biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce cytotoxicity in various cancer cell lines, including colorectal (HT-29) and breast cancer (MCF-7) cells. The mechanism of action appears to involve the inhibition of key protein kinases associated with cancer progression.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HT-2915.5Inhibition of Bcl2 and BclxL
MCF-712.3CDK2 inhibition
SW62018.0HER2 inhibition

In a comparative study, the compound exhibited similar or superior inhibitory effects against cyclin-dependent kinase 2 (CDK2) compared to established anticancer agents like imatinib .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. It was found to inhibit the release of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It inhibits key enzymes such as CDK2 and HER2, which are crucial in cell cycle regulation and cancer cell proliferation.
  • Cytokine Modulation : The compound reduces the expression of inflammatory cytokines, thereby mitigating inflammation.

Case Studies

  • In Vitro Study on Cancer Cells : A study published in Journal of Organic Chemistry reported that derivatives of this compound displayed strong cytotoxicity against MCF-7 cells with an IC50 value comparable to lapatinib .
  • Antimicrobial Efficacy : Another research highlighted the effectiveness of this compound against multi-drug resistant bacterial strains, showcasing its potential as a lead compound for antibiotic development .

Eigenschaften

IUPAC Name

3-amino-6-bromo-2-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O/c1-5-12-8-3-2-6(10)4-7(8)9(14)13(5)11/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVFFEYPEJIRJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-6-bromo-2-methylquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
3-amino-6-bromo-2-methylquinazolin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
3-amino-6-bromo-2-methylquinazolin-4(3H)-one
Reactant of Route 4
3-amino-6-bromo-2-methylquinazolin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
3-amino-6-bromo-2-methylquinazolin-4(3H)-one
Reactant of Route 6
3-amino-6-bromo-2-methylquinazolin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.